molecular formula C18H25NO6 B6416268 Boc-D-beta-homoglutamic acid(OBzl) CAS No. 1421258-63-0

Boc-D-beta-homoglutamic acid(OBzl)

Cat. No. B6416268
CAS RN: 1421258-63-0
M. Wt: 351.4 g/mol
InChI Key: JABNOCWCLLYHKE-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-beta-homoglutamic acid(OBzl) is a chemical compound with the molecular formula C18H25NO6 . It is a cyclic dipeptide derivative of homoglutamic acid containing both an N-tert-butoxycarbonyl (Boc) protecting group and a benzyl (Bzl) ester protecting group. It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease that have enzyme inhibitory activity in vitro .


Molecular Structure Analysis

The IUPAC name for Boc-D-beta-homoglutamic acid(OBzl) is (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid . The InChI string and the Canonical SMILES string are also provided for further structural analysis .


Physical And Chemical Properties Analysis

Boc-D-beta-homoglutamic acid(OBzl) has a molecular weight of 351.39 g/mol . It has a density of 1.2±0.1 g/cm3 and a boiling point of 530.0±45.0 °C at 760 mmHg .

Scientific Research Applications

Boc-D-beta-homoglutamic acid(OBzl) is used in a wide variety of scientific research applications. It is used in the synthesis of peptides, peptidomimetics, and other organic molecules. It is also used in the synthesis of metal complexes, as a chelating agent, and as a ligand for metal-catalyzed reactions. Additionally, Boc-D-beta-homoglutamic acid(OBzl) has been used to study the structure and function of enzymes, to study the binding of drugs to proteins, and to study the structure of proteins.

Mechanism of Action

Boc-D-beta-homoglutamic acid(OBzl) acts as a chelating agent, which means that it binds to metal ions and forms a complex. This complex can be used to study the structure and function of proteins and enzymes, as well as to study the binding of drugs to proteins. Additionally, Boc-D-beta-homoglutamic acid(OBzl) can be used as a ligand for metal-catalyzed reactions, such as the synthesis of peptides and peptidomimetics.
Biochemical and Physiological Effects
Boc-D-beta-homoglutamic acid(OBzl) has been found to be non-toxic and non-irritating to the skin, eyes, and respiratory tract. Additionally, Boc-D-beta-homoglutamic acid(OBzl) has been found to be non-mutagenic and non-carcinogenic. It has also been found to be biodegradable and non-persistent in the environment.

Advantages and Limitations for Lab Experiments

Boc-D-beta-homoglutamic acid(OBzl) has several advantages for use in lab experiments. It is relatively inexpensive, non-toxic, and non-irritating to the skin, eyes, and respiratory tract. Additionally, it can be used as a chelating agent, a ligand for metal-catalyzed reactions, and in the synthesis of peptides and peptidomimetics. However, Boc-D-beta-homoglutamic acid(OBzl) is not suitable for use in clinical applications, as it is not approved for use in humans.

Future Directions

There are several potential future directions for the use of Boc-D-beta-homoglutamic acid(OBzl) in scientific research. One potential direction is the use of Boc-D-beta-homoglutamic acid(OBzl) in the study of protein-protein interactions. Additionally, Boc-D-beta-homoglutamic acid(OBzl) could be used to study the structure and function of enzymes, as well as to study the binding of drugs to proteins. Additionally, Boc-D-beta-homoglutamic acid(OBzl) could be used in the synthesis of metal complexes, as a chelating agent, and as a ligand for metal-catalyzed reactions. Finally, Boc-D-beta-homoglutamic acid(OBzl) could be used in the synthesis of peptides, peptidomimetics, and other organic molecules.

Synthesis Methods

Boc-D-beta-homoglutamic acid(OBzl) is synthesized from HGA via a two-step process. The first step involves the conversion of HGA to its N-Boc derivative, which is achieved through the reaction of HGA with an excess of tert-butyloxycarbonyl chloride (BocCl) in the presence of a base such as triethylamine (TEA). The second step involves the deprotection of the N-Boc group, which is achieved by the reaction of the N-Boc derivative with a base such as sodium hydroxide (NaOH). The resulting Boc-D-beta-homoglutamic acid(OBzl) can then be purified by a variety of methods, including recrystallization and column chromatography.

properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19-14(11-15(20)21)9-10-16(22)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,21)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABNOCWCLLYHKE-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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